molecular formula C22H23N3O2 B2458060 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide CAS No. 1252903-52-8

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide

货号: B2458060
CAS 编号: 1252903-52-8
分子量: 361.445
InChI 键: LXAQRXWCLZMBMI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide (CAS 1252903-52-8) is a synthetic organic compound with a molecular formula of C22H23N3O2 and a molecular weight of 361.4 g/mol . It belongs to the class of pyridazinone derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. Pyridazinone-based compounds have been investigated for various pharmacological activities. Notably, research has identified related pyridazinone-acetamide compounds as inhibitors of the protein arginine methyltransferase PRMT5, a key enzyme involved in gene expression regulation and a potential oncology target . These inhibitors work by a novel mechanism, binding to the PRMT5-binding motif (PBM) interface to disrupt protein-protein interactions, rather than targeting the enzyme's catalytic site directly . This mechanism may offer a selective approach for targeting specific PRMT5 functions. As such, this compound serves as a valuable chemical tool for researchers exploring enzyme inhibition, cancer biology, and the development of novel therapeutic strategies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

属性

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-4-24(19-8-6-5-7-9-19)22(27)15-25-21(26)13-12-20(23-25)18-11-10-16(2)17(3)14-18/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAQRXWCLZMBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclocondensation of 1,4-Diketones

The pyridazinone ring is classically synthesized via cyclocondensation of 1,4-diketones with hydrazine hydrate. For the 3-aryl-substituted variant, the diketone precursor 1-(3,4-dimethylphenyl)butane-1,4-dione is prepared through Friedel-Crafts acylation of 3,4-dimethylacetophenone with succinic anhydride in the presence of AlCl₃.

Procedure :

  • Friedel-Crafts Acylation :
    • 3,4-Dimethylacetophenone (10.0 g, 61.7 mmol) and succinic anhydride (7.4 g, 74.0 mmol) are dissolved in dry dichloromethane (100 mL).
    • Anhydrous AlCl₃ (16.4 g, 123 mmol) is added portionwise under N₂ at 0°C.
    • The mixture is stirred at 25°C for 12 h, quenched with ice-water, and extracted with CH₂Cl₂.
    • Yield: 8.9 g (62%) of 1-(3,4-dimethylphenyl)butane-1,4-dione as a pale yellow solid.
  • Cyclocondensation with Hydrazine :
    • The diketone (8.9 g, 38.2 mmol) is refluxed with hydrazine hydrate (4.5 mL, 92 mmol) in ethanol (50 mL) for 6 h.
    • The product is filtered and recrystallized from ethanol to yield Intermediate I as white crystals (6.7 g, 78%).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 3H, Ar-H), 6.92 (d, J = 8.0 Hz, 1H, Ar-H), 3.02 (t, J = 7.6 Hz, 2H, CH₂), 2.58 (t, J = 7.6 Hz, 2H, CH₂), 2.30 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
  • MS (ESI) : m/z 227.1 [M+H]⁺.

Synthesis of 2-Chloro-N-ethyl-N-phenylacetamide (Intermediate II)

Acylation of N-Ethylaniline

The acetamide side chain is prepared by reacting chloroacetyl chloride with N-ethylaniline under Schotten-Baumann conditions.

Procedure :

  • Reaction Setup :
    • N-Ethylaniline (5.0 g, 37.0 mmol) is dissolved in dry THF (30 mL) and cooled to 0°C.
    • Chloroacetyl chloride (4.2 mL, 44.4 mmol) is added dropwise, followed by triethylamine (6.2 mL, 44.4 mmol).
    • The mixture is stirred at 25°C for 3 h, diluted with water, and extracted with ethyl acetate.
    • Yield: 6.8 g (82%) of Intermediate II as a colorless oil.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.40–7.25 (m, 5H, Ar-H), 4.10 (s, 2H, COCH₂Cl), 3.65 (q, *J = 7.2 Hz, 2H, NCH₂), 1.25 (t, J = 7.2 Hz, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O).

Coupling of Intermediate I and II to Form the Target Compound

Alkylation of Pyridazinone Nitrogen

The pyridazinone nitrogen undergoes alkylation with Intermediate II in the presence of a base to facilitate nucleophilic substitution.

Procedure :

  • Reaction Conditions :
    • Intermediate I (2.0 g, 8.8 mmol), Intermediate II (2.1 g, 9.7 mmol), and K₂CO₃ (2.4 g, 17.6 mmol) are suspended in anhydrous DMF (20 mL).
    • The mixture is heated at 80°C under N₂ for 12 h, cooled, and poured into ice-water.
    • The precipitate is filtered and purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield the target compound as a white solid (2.9 g, 76%).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.60–7.55 (m, 2H, Ar-H), 7.45–7.30 (m, 7H, Ar-H), 7.20 (d, J = 8.0 Hz, 1H, Ar-H), 4.85 (s, 2H, NCH₂CO), 3.80 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 2.30 (s, 3H, CH₃), 2.28 (s, 3H, CH₃), 1.10 (t, J = 7.2 Hz, 3H, CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.5 (C=O), 158.2 (C=O pyridazinone), 140.1, 139.5, 135.2, 132.0, 130.5, 129.8, 128.4, 127.9, 126.3, 125.8 (Ar-C), 55.2 (NCH₂CO), 44.5 (NCH₂CH₃), 20.1 (CH₃), 19.8 (CH₃), 13.5 (CH₃).
  • HPLC Purity : 98.5% (C18 column, MeCN:H₂O = 70:30).

Alternative Synthetic Routes and Optimization

Phase-Transfer Catalyzed Alkylation

Inspired by methods in patent US20080312205A1, phase-transfer catalysis (PTC) using tris(dioxa-3,6-heptyl)amine (TDA-1) enhances reaction efficiency:

  • Conditions : Intermediate I (1.0 g, 4.4 mmol), Intermediate II (1.1 g, 5.3 mmol), K₃PO₄ (1.9 g, 8.8 mmol), and TDA-1 (0.2 g) in toluene (15 mL) are refluxed for 8 h.
  • Yield : 1.4 g (82%), comparable to the base-mediated method but with shorter reaction time.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly:

  • Conditions : Intermediates I and II (1:1.1 molar ratio) with K₂CO₃ in DMF are irradiated at 120°C for 30 min.
  • Yield : 89%, demonstrating the utility of green chemistry approaches.

化学反应分析

Types of Reactions

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学研究应用

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide has several scientific research applications:

作用机制

The mechanism of action of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

相似化合物的比较

Similar Compounds

Uniqueness

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups on the acetamide moiety. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyridazinone derivatives, which are known for their potential therapeutic effects.

The molecular formula of this compound is C21H24N4O2C_{21}H_{24}N_{4}O_{2}, with a molecular weight of 364.44 g/mol. The structure includes a pyridazinone core, which contributes to its biological activity. Key properties include:

PropertyValue
Molecular Weight364.44 g/mol
Molecular FormulaC21H24N4O2
LogP4.7756
Polar Surface Area67.084 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that it may modulate enzyme activities and receptor functions, particularly in relation to neuropharmacological effects.

Interaction with Receptors

Preliminary studies suggest that this compound may exhibit affinity for serotonin receptors, which are crucial in mood regulation and anxiety disorders. The specific binding affinities and functional outcomes require further investigation.

Biological Activity Studies

Recent studies have evaluated the compound's cytotoxicity and its potential as an anti-cancer agent. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, indicating potential use in oncology.

Case Studies and Findings

  • Cytotoxicity Assays : In a study evaluating a series of substituted pyridazinones, compounds similar to this compound demonstrated significant cytotoxic effects against HCT116 colorectal cancer cells .
  • HDAC Inhibition : Another study explored the structure-activity relationship (SAR) of related compounds, revealing that certain derivatives could effectively inhibit histone deacetylase (HDAC) enzymes, which play a role in cancer progression .
  • Neuropharmacological Effects : The compound's potential effects on serotonin receptors suggest it could be beneficial for treating mood disorders. Further pharmacological profiling is necessary to elucidate its full therapeutic potential.

常见问题

Basic Research Questions

What are the standard synthetic methodologies for preparing 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of a pyridazinone core followed by functionalization. Key steps include:

  • Step 1: Condensation of 3,4-dimethylphenylacetic acid with hydrazine to form the pyridazinone ring.
  • Step 2: Alkylation or coupling reactions to introduce the N-ethyl-N-phenylacetamide moiety.
  • Step 3: Final purification via recrystallization or column chromatography.
    Reaction conditions (e.g., temperature, solvent polarity, and catalyst use) must be tightly controlled to avoid side products. Analytical validation using TLC, NMR, and HRMS ensures intermediate and final product integrity .

Which analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

  • NMR Spectroscopy: To confirm proton environments (e.g., pyridazinone ring protons at δ 7.2–8.0 ppm, acetamide carbonyl at ~165 ppm in 13C^{13}\text{C} NMR) .
  • HPLC: For purity assessment (>95% purity threshold for pharmacological studies) .
  • Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]+^+ with <2 ppm mass error) .

What preliminary biological assays are recommended for evaluating its bioactivity?

Answer:

  • In vitro cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Antimicrobial screening: Disk diffusion assays against Gram-positive/negative bacteria.
  • Enzyme inhibition: Fluorescence-based assays for targets like phosphodiesterases or kinases, given structural analogs’ activity .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Core modifications: Introduce electron-withdrawing groups (e.g., -Cl, -NO2_2) on the 3,4-dimethylphenyl ring to enhance electrophilic interactions.
  • Acetamide substitution: Replace N-ethyl with bulkier groups (e.g., isopropyl) to improve target binding affinity.
  • Bioisosteric replacements: Substitute pyridazinone with pyrimidinone to assess metabolic stability.
    Validate changes using molecular docking (e.g., AutoDock Vina) and comparative IC50_{50} profiling .

How can contradictory data in biological activity reports be resolved?

Answer: Contradictions (e.g., varying IC50_{50} values across studies) may arise from:

  • Assay variability: Standardize protocols (e.g., ATP levels in cytotoxicity assays).
  • Solubility issues: Use DMSO concentrations <0.1% to avoid false negatives.
  • Target specificity: Perform kinase profiling or RNA-seq to identify off-target effects. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

What computational strategies can predict reaction pathways for scaled-up synthesis?

Answer:

  • Reaction path search: Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates.
  • Machine learning: Train models on reaction yield data to optimize solvent/catalyst combinations.
  • ICReDD methodology: Integrate computational predictions with high-throughput experimentation to reduce trial-and-error cycles .

How can synthetic challenges (e.g., low yield in final coupling steps) be addressed?

Answer:

  • Catalyst screening: Test Pd0^0/CuI^I systems for Buchwald-Hartwig couplings.
  • Microwave-assisted synthesis: Reduce reaction time from hours to minutes while improving yield.
  • In situ monitoring: Use FTIR or Raman spectroscopy to track intermediate formation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。